

Quantitative Properties of the C-I Bond in Alkyl Halides

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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717

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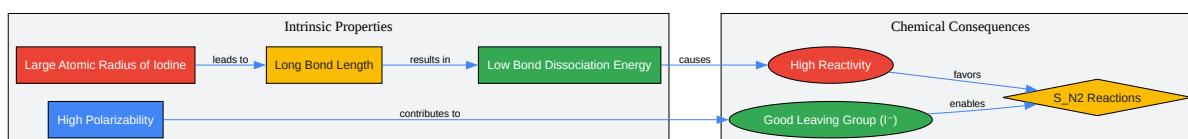
The properties of the C-I bond in **1-iodooctane** are comparable to those in other primary iodoalkanes. The following table summarizes key quantitative data for the carbon-halogen bond, providing context for the unique characteristics of the C-I linkage.

Property	C-F	C-Cl	C-Br	C-I
Bond Dissociation Energy (kJ/mol)	~485	~350	~285	~234[2]
Bond Length (nm)	0.138	0.177	0.193	0.214[3]
Vibrational Frequency (cm ⁻¹)	1400-1000	850-550[4]	690-515[4]	~500

Relationship Between C-I Bond Properties and Reactivity

The inherent weakness of the C-I bond is a defining feature of iodoalkanes. This weakness stems from the large atomic radius of iodine, which results in a long and highly polarizable bond with carbon.[2][3] The low bond dissociation energy indicates that less energy is required

to cleave the C-I bond compared to other carbon-halogen bonds.[3][5] This characteristic directly translates to higher reactivity, particularly in nucleophilic substitution reactions.[2][6]



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Fig. 1: Logical relationships of C-I bond properties.

Experimental Protocols for Characterization

The quantitative data presented above are determined through a variety of experimental and computational techniques.

Bond Dissociation Energy (BDE) Measurement

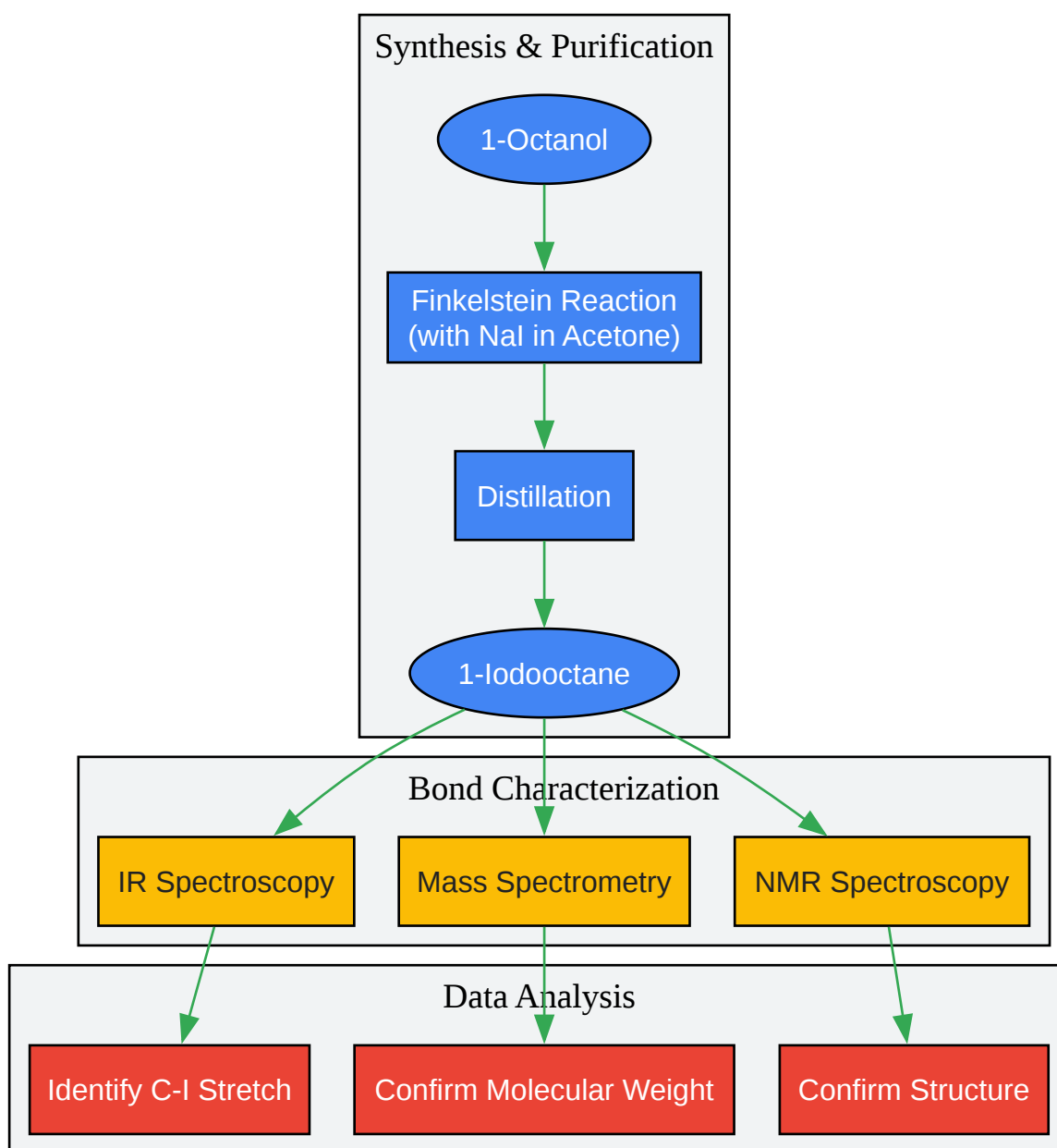
BDE is typically determined through gas-phase kinetic studies. One common method is pyrolysis, where the molecule is subjected to high temperatures, and the rate of decomposition is measured. The energy required to initiate homolytic cleavage of the C-I bond can be calculated from the activation energy of this process.

Bond Length Determination

Microwave spectroscopy and X-ray crystallography are the primary experimental methods for determining bond lengths. In microwave spectroscopy, the rotational constants of the molecule in the gas phase are measured, which are inversely related to the moments of inertia. From the moments of inertia, the bond lengths can be precisely calculated. X-ray crystallography provides the electron density map of a molecule in the solid state, from which the positions of the atoms and thus the bond lengths can be determined.

Vibrational Frequency Analysis

Infrared (IR) spectroscopy is used to measure the vibrational frequencies of chemical bonds. The C-I stretching vibration in **1-iodooctane** absorbs infrared radiation at a specific frequency, which is characteristic of that bond. The general range for C-X stretches is $850\text{-}515\text{ cm}^{-1}$.^[4]



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Fig. 2: Experimental workflow for C-I bond characterization.

Reactivity in Nucleophilic Substitution Reactions

The properties of the C-I bond make **1-iodooctane** an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.[2] The weakness of the C-I bond facilitates its cleavage during the transition state, leading to a lower activation energy and faster reaction rates compared to other primary alkyl halides.[2] Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size and high polarizability, which allows the negative charge to be dispersed over a larger volume, resulting in a stable anion.[2]

Conclusion

The carbon-iodine bond in **1-iodooctane** is characterized by its significant length, low dissociation energy, and low vibrational frequency. These properties, which are a direct consequence of the large atomic radius of iodine, render the bond relatively weak and highly polarizable. This inherent weakness makes **1-iodooctane** a highly reactive compound, particularly in S_N2 reactions, where the facility of C-I bond cleavage and the stability of the resulting iodide anion are paramount. A comprehensive understanding of these fundamental principles is essential for the effective utilization of **1-iodooctane** in synthetic chemistry and drug development.

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